Cas no 603-76-9 (1-methyl-1H-indole)
1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-indole
- 1-METHYLINDOLE
- 1-METHYLINDOLE (N-)
- N-METHYLINDOLE
- Indole, 1-methyl-
- 1H-Indole, 1-methyl-
- L-Methylindole
- N-Methyindole
- 1-methyl-1h-indol
- 1-METHYLINDOL
- 1H-Indole,1-methyl
- Indole,1-methyl
- methylindole
- NSC 212534
- Indole,1-methyl- (7CI,8CI)
- NSC212534
- 8H698ROJ5F
- BLRHMMGNCXNXJL-UHFFFAOYSA-N
- N-methylindol
- N-methyl indole
- 1-methyl-indole
- 1-methyl indole
- N- methyl indole
- PubChem7436
- 1-Methyl-1H-indole-7-D
- 1-Methyl-1H-indole-6-D
- 1-Methyl-1H-indole-2-D
- 1-Methyl-1H-indole-5-D
- 1-Methyl
- MFCD31699947
- NS00034347
- CHEMBL19912
- AMY2876
- SY246327
- FT-0602384
- UNII-8H698ROJ5F
- InChI=1/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H
- Z104504048
- AC-19059
- 603-76-9
- SY246277
- NSC-212534
- A15681
- 2122799-80-6
- HY-Y1162
- M0561
- SY246325
- F11257
- 2241982-98-7
- MFCD31699943
- EINECS 210-057-5
- MFCD31699945
- MFCD31699944
- SY246326
- 857380-47-3
- BCP26400
- MFCD31699946
- PB48626
- BDBM50098763
- 1884330-89-5
- 1-Methyl-1H-indole-4-D
- AKOS005198531
- 1-Methylindole, >=97%
- SY246324
- Q4545796
- MFCD00005800
- F0001-1582
- AS-11848
- M-3893
- CS-W008981
- 2122799-79-3
- DTXSID3060534
- EN300-21605
- SCHEMBL29812
- STL553897
- DB-011620
- Indole, 1methyl (8CI)
- 1HIndole, 1methyl
- 1Methyl1Hindole
- Indole, 1-methyl-(8CI)
- doi:10.14272/BLRHMMGNCXNXJL-UHFFFAOYSA-N.1
- Indole, 1methyl
- NMethylindole
- BBL100303
- 1-Methyl-1H-indole; N-Methylindole; NSC 212534;
- DTXCID5042792
- FM11783
- 210-057-5
- 1-methyl-1H-indole
-
- MDL: MFCD00005800
- Inchi: 1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3
- InChI Key: BLRHMMGNCXNXJL-UHFFFAOYSA-N
- SMILES: N1(C)C=CC2C=CC=CC1=2
- BRN: 111026
Computed Properties
- Exact Mass: 131.07300
- Monoisotopic Mass: 131.073499
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 4.9
Experimental Properties
- Color/Form: Not available
- Density: 1.051 g/mL at 20 °C(lit.)
- Melting Point: 61.2°C (estimate)
- Boiling Point: 246°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.606(lit.)
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 4.93000
- LogP: 2.17830
- Solubility: Not available
- Sensitiveness: Light Sensitive
1-methyl-1H-indole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S22-S24/25-S37/39-S26
- FLUKA BRAND F CODES:13
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
1-methyl-1H-indole Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007493-500g |
1-Methyl-1H-indole |
603-76-9 | 98% | 500g |
$242.40 | 2023-09-01 | |
| Alichem | A199007493-1000g |
1-Methyl-1H-indole |
603-76-9 | 98% | 1000g |
$402.80 | 2023-09-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0921519467- 1g |
1-methyl-1H-indole |
603-76-9 | 98% | 1g |
¥ 68.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0921519451- 5g |
1-methyl-1H-indole |
603-76-9 | 98% | 5g |
¥ 176.5 | 2021-05-18 | |
| Fluorochem | 208790-5g |
1-Methyl-1H-indole |
603-76-9 | 95% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 208790-10g |
1-Methyl-1H-indole |
603-76-9 | 95% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 208790-25g |
1-Methyl-1H-indole |
603-76-9 | 95% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 208790-100g |
1-Methyl-1H-indole |
603-76-9 | 95% | 100g |
£63.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108007-5g |
1-methyl-1H-indole |
603-76-9 | 97% | 5g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108007-10g |
1-methyl-1H-indole |
603-76-9 | 97% | 10g |
¥34.90 | 2023-09-02 |
1-methyl-1H-indole Suppliers
1-methyl-1H-indole Related Literature
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
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Mohit L. Deb,Paran J. Borpatra,Prakash J. Saikia,Pranjal K. Baruah Org. Biomol. Chem. 2017 15 1435
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Letian Zhang,Jiajun He,Jiabin Shen,Hao Xu,Dancheng Zhu,Chao Shen Org. Chem. Front. 2023 10 668
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Aonan Ren,Wanxing Wei,Zhengcheng Liang,Min Zhou,Taoyuan Liang,Ning Zang RSC Med. Chem. 2023 14 113
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H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674
Additional information on 1-methyl-1H-indole
1-Methyl-1H-indole (CAS 603-76-9): A Versatile Scaffold in Pharmaceutical and Biomedical Research
1-Methyl-1H-indole, a key compound with the CAS number 603-76-9, has emerged as a pivotal molecule in the exploration of novel therapeutic agents and bioactive compounds. This indole derivative, characterized by its unique aromatic ring structure and methyl substitution, exhibits a broad spectrum of pharmacological properties that have been extensively studied in recent years. The molecule's structural simplicity and functional versatility make it an attractive candidate for drug discovery, particularly in the development of anti-inflammatory, antitumor, and neuroprotective agents.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 1-methyl-1H-indole, with researchers focusing on optimizing reaction conditions to enhance yield and purity. A 2023 study published in Journal of Medicinal Chemistry highlighted the use of catalytic hydrogenation techniques to synthesize this compound under mild conditions, demonstrating its potential as a building block for complex drug molecules. The CAS 603-76-9 compound's stability and solubility profile further support its application in both in vitro and in vivo studies.
One of the most promising areas of research involving 1-methyl-1H-indole is its role in modulating inflammatory pathways. A 2022 study in Pharmacological Research revealed that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling cascade, a critical pathway in chronic inflammatory diseases. The molecule's ability to interact with key inflammatory mediators such as TNF-α and IL-6 suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Additionally, 1-methyl-1H-indole has shown promise in cancer research. A 2023 preclinical study published in Cancer Letters demonstrated its antitumor activity against breast cancer cell lines. The compound was found to induce apoptosis through the modulation of Bcl-2 family proteins, highlighting its potential as a novel chemotherapeutic agent. These findings underscore the importance of further research into the molecular mechanisms underlying its therapeutic effects.
From a synthetic perspective, the preparation of 1-methyl-1H-indole has been a focus of recent chemical innovations. A 2024 paper in Organic Letters described a novel approach using microwave-assisted synthesis to produce this compound with high efficiency. The method's scalability and environmental sustainability align with current trends in green chemistry, making it a valuable strategy for industrial applications. The CAS 603-76-9 compound's synthesis is also being explored for its potential in combinatorial chemistry approaches to drug discovery.
Another significant area of investigation involves the use of 1-methyl-1H-indole in the development of neuroprotective agents. A 2023 study in Neuropharmacology found that this compound exhibits neuroprotective effects by reducing oxidative stress and modulating glutamate receptor activity. These properties make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The molecule's ability to cross the blood-brain barrier further enhances its therapeutic potential.
Moreover, 1-methyl-1H-indole has been explored for its role in material science applications. A 2024 study in Advanced Materials demonstrated its utility as a functional material in the fabrication of organic semiconductors. The compound's electronic properties and structural flexibility make it suitable for use in flexible electronics and optoelectronic devices. This application highlights the interdisciplinary nature of research involving 1-methyl-1H-indole and its potential beyond pharmaceuticals.
From a pharmacokinetic standpoint, the CAS 603-76-9 compound's properties are being studied to optimize its therapeutic potential. A 2023 review in Drug Metabolism and Disposition discussed the importance of understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The compound's low molecular weight and high lipophilicity suggest favorable bioavailability, which is crucial for its efficacy in vivo. These characteristics also make it a candidate for oral administration, simplifying its use in clinical settings.
Despite its promising properties, the development of 1-methyl-1H-indole as a therapeutic agent is still in its early stages. Ongoing research aims to address challenges such as improving its selectivity for specific targets and minimizing potential side effects. A 2024 study in Toxicological Sciences investigated the compound's toxicity profile, emphasizing the need for rigorous safety assessments before its clinical application. These studies are critical for ensuring the compound's safety and efficacy in human trials.
In conclusion, 1-methyl-1H-indole (CAS 603-76-9) represents a multifaceted molecule with significant potential in pharmaceutical and biomedical research. Its structural simplicity, coupled with its diverse pharmacological activities, positions it as a valuable candidate for the development of novel therapeutic agents. As research continues to uncover its molecular mechanisms and applications, the compound is likely to play an increasingly important role in the advancement of medicine and materials science.
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